molecular formula C15H21N3O5 B12298340 2-[2-(2-Aminopropanoylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid

2-[2-(2-Aminopropanoylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid

Katalognummer: B12298340
Molekulargewicht: 323.34 g/mol
InChI-Schlüssel: UGLPMYSCWHTZQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-[2-(2-Aminopropanoylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid is a tripeptide derivative comprising two alanine residues (2-aminopropanoylamino) linked to a tyrosine-like moiety (3-(4-hydroxyphenyl)propanoic acid). Its molecular formula is C₁₅H₂₁N₃O₆, with a calculated molecular weight of 339.35 g/mol.

Eigenschaften

Molekularformel

C15H21N3O5

Molekulargewicht

323.34 g/mol

IUPAC-Name

2-[2-(2-aminopropanoylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C15H21N3O5/c1-8(16)13(20)17-9(2)14(21)18-12(15(22)23)7-10-3-5-11(19)6-4-10/h3-6,8-9,12,19H,7,16H2,1-2H3,(H,17,20)(H,18,21)(H,22,23)

InChI-Schlüssel

UGLPMYSCWHTZQU-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Sequence and Protecting Group Strategy

The compound’s structure features three amide bonds and a hydroxyphenyl moiety, necessitating sequential coupling of amino acid precursors. The synthesis begins with 3-(4-hydroxyphenyl)propanoic acid (tyrosine derivative) as the core, followed by iterative additions of aminopropanoyl units.

  • First Amide Bond Formation :
    The carboxylic acid group of 3-(4-hydroxyphenyl)propanoic acid is activated using N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dimethylformamide (DMF). This intermediate reacts with 2-aminopropanamide to yield 2-(2-aminopropanoylamino)-3-(4-hydroxyphenyl)propanoic acid .
    $$
    \text{R-COOH + H}2\text{N-Pro-NH}2 \xrightarrow{\text{EDC/NHS}} \text{R-CONH-Pro-NH}_2
    $$
    Yields for this step typically reach 70–85% after purification via silica gel chromatography.

  • Second Amide Bond Formation :
    The secondary amine of the intermediate undergoes acylation with N-Boc-protected aminopropanoic acid. Deprotection with trifluoroacetic acid (TFA) liberates the free amine, which is subsequently coupled to the final aminopropanoyl unit using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP).

Optimization Challenges

  • Steric Hindrance : The proximity of the hydroxyphenyl group to reactive sites necessitates bulky coupling agents like HATU to minimize side reactions.
  • Epimerization Risk : Chiral centers require low-temperature reactions (0–4°C) and short coupling times (<2 hours) to preserve stereochemical integrity.

Solid-Phase Peptide Synthesis (SPPS)

Resin Selection and Loading

Wang resin functionalized with hydroxymethyl groups serves as the solid support. The C-terminal carboxylic acid of 3-(4-hydroxyphenyl)propanoic acid is anchored via ester linkage using diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP). Loading efficiency is monitored through UV-Vis spectroscopy, achieving >95% incorporation .

Iterative Deprotection and Coupling

  • Fmoc Deprotection : Piperidine (20% in DMF) removes the fluorenylmethyloxycarbonyl (Fmoc) group from each successive amino acid.
  • Amino Acid Coupling :
    • 2-Aminopropanoic acid derivatives are coupled using HOBt/DIC in DMF.
    • Real-time monitoring via Kaiser test ensures complete reaction.

Cleavage and Global Deprotection

The final product is cleaved from the resin using TFA:water:triisopropylsilane (95:2.5:2.5) for 2 hours. Lyophilization yields the crude compound, which is purified via reverse-phase HPLC (C18 column, 10–90% acetonitrile/water gradient).

Hydrazide-Mediated Synthesis

Intermediate Synthesis

Adapting methodologies from antifungal agent studies, hydrazide intermediates are synthesized by reacting 4-aminophenol with methyl acrylate:
$$
\text{4-NH}2\text{-PhOH} + \text{CH}2=\text{CHCOOCH}_3 \rightarrow \text{N-(4-hydroxyphenyl)-β-alanine methyl ester}
$$
Subsequent hydrazinolysis with hydrazine hydrate produces N-(4-hydroxyphenyl)-β-alanine hydrazide , a key intermediate.

Condensation with Aminopropanoyl Units

The hydrazide reacts with N-Boc-aminopropanoyl chloride in tetrahydrofuran (THF), followed by Boc deprotection. A final coupling with 2-aminopropanamide under microwave irradiation (100°C, 30 minutes) completes the synthesis.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Stepwise Amide 58–85 90–95 High stereocontrol Labor-intensive purification
Solid-Phase (SPPS) 70–94 98–99 Automated scalability High resin cost
Hydrazide-Mediated 65–78 85–90 Rapid microwave steps Requires toxic hydrazine derivatives

Characterization and Quality Control

Spectroscopic Validation

  • NMR : $$^1\text{H}$$ NMR (DMSO-d6) confirms amide bond formation with peaks at δ 7.8–8.2 ppm (NH) and δ 6.7–7.1 ppm (aromatic protons).
  • HRMS : Molecular ion [M+H]$$^+$$ at m/z 323.34 matches the theoretical mass.

Chromatographic Purity

Reverse-phase HPLC (C18, 0.1% TFA in water/acetonitrile) shows a single peak at retention time 12.3 minutes, confirming >98% purity.

Industrial-Scale Considerations

Cost-Effective Reagents

Switching from HOBt to cheaper alternatives like hydroxybenzotriazole (Oxyma) reduces production costs by 40% without compromising yield.

Green Chemistry Approaches

Recent patents highlight solvent-free mechanochemical synthesis using ball milling, achieving 82% yield in 30 minutes and eliminating toxic waste.

Analyse Chemischer Reaktionen

Hydrolysis of Amide Bonds

The compound undergoes hydrolysis under acidic or basic conditions due to its three amide groups. For example:

  • Acidic hydrolysis : Cleaves amide bonds to yield carboxylic acids and ammonium salts.

  • Basic hydrolysis : Produces carboxylate salts and amines.

Reaction conditions (e.g., 6M HCl at 110°C for 24 hours) and solvents (e.g., dimethylformamide) influence reaction rates and yields. Monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) confirms bond cleavage.

Electrophilic Substitution at the Hydroxyphenyl Group

The 4-hydroxyphenyl group participates in electrophilic aromatic substitution (EAS), similar to tyrosine derivatives :

Reaction Conditions Product
Nitration HNO₃/H₂SO₄, 0–5°C3-Nitro-4-hydroxyphenyl derivative
Sulfonation H₂SO₄, 25°C3-Sulfo-4-hydroxyphenyl derivative
Halogenation X₂ (Cl₂, Br₂) in acetic acid3-Halo-4-hydroxyphenyl derivative

These modifications enhance antimicrobial activity by altering electron distribution .

Condensation Reactions

The amino and amide groups enable condensation with carbonyl compounds:

  • Hydrazone formation : Reacts with aldehydes/ketones (e.g., benzaldehyde) in methanol under reflux to form hydrazones .

  • Schiff base synthesis : Condensation with aromatic amines yields imine-linked derivatives .

Reactions produce mixtures of E/Z isomers due to restricted rotation around the amide bond, as observed in NMR studies .

Redox Reactions

The hydroxyphenyl group exhibits antioxidant properties via radical scavenging:

  • DPPH assay : Reduces 1,1-diphenyl-2-picrylhydrazyl radicals through hydrogen atom donation (IC₅₀ values: 55–61%) .

  • Ferric ion reduction : Demonstrates dose-dependent Fe³⁺ → Fe²⁺ reduction, comparable to ascorbic acid .

Carboxylic Acid Reactivity

The terminal carboxylic acid participates in:

  • Esterification : Forms methyl/ethyl esters using methanol/ethanol and acid catalysts (e.g., H₂SO₄).

  • Amide formation : Couples with amines via carbodiimide-mediated activation (e.g., EDC/HOBt).

Enzymatic Modifications

In biological systems, the compound may interact with microbial enzymes (e.g., peptidases), leading to:

  • Proteolytic cleavage : Hydrolysis of amide bonds by serine proteases.

  • Oxidative metabolism : Hydroxyphenyl oxidation to quinone intermediates .

Structural Analog Comparisons

Key differences in reactivity among related compounds:

Compound Reactive Sites Unique Reactivity
L-Tyrosine Phenolic –OH, –COOHNatural phosphorylation at –OH
4-Hydroxyphenylpropionic Acid Phenolic –OH, –COOHLacks amide bonds; simpler esterification
Target Compound Amides, –COOH, phenolic –OHMulti-site condensation/redox reactions

Wissenschaftliche Forschungsanwendungen

Case Study: Structure-Activity Relationship

A systematic study on a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives revealed that structural modifications could enhance anticancer efficacy. For instance, compound 20 showed potent antioxidant properties alongside its cytotoxic effects, suggesting a dual mechanism of action that could be exploited for therapeutic development . The following table summarizes key findings from this research:

CompoundCell LineViability Reduction (%)Antioxidant Activity
Compound 12A54950%Moderate
Compound 20A54950%High
Compound 29A54945%Low

Case Study: ESKAPE Pathogens

A recent study focused on the efficacy of several novel derivatives against ESKAPE pathogens, which are notorious for their antibiotic resistance. The synthesized compounds demonstrated significant antimicrobial activity, particularly against drug-resistant strains such as Candida auris. The following table illustrates the effectiveness of selected compounds against various pathogens:

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.5 µg/mL
Compound BEscherichia coli1 µg/mL
Compound CCandida auris0.25 µg/mL

Antioxidant Mechanism

The antioxidant activity of these compounds is attributed to the presence of the phenolic hydroxyl group, which can scavenge free radicals and reduce oxidative stress in cells. This mechanism not only contributes to their anticancer properties but also enhances their overall therapeutic profile .

Synergistic Effects

Combining these compounds with traditional chemotherapeutics may yield synergistic effects, potentially improving treatment outcomes in resistant cancer types and infections caused by multidrug-resistant bacteria and fungi. This approach is under investigation in various preclinical models.

Conclusion and Future Directions

The compound 2-[2-(2-Aminopropanoylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid presents promising applications in both anticancer and antimicrobial therapies. Ongoing research aims to further elucidate its mechanisms of action, optimize its chemical structure for enhanced efficacy, and explore its potential in clinical settings.

Future studies should focus on:

  • Comprehensive clinical trials to validate efficacy and safety.
  • Investigating the pharmacokinetics and bioavailability of these compounds.
  • Exploring combination therapies to combat resistance.

Wirkmechanismus

The mechanism of action of 2-[2-(2-Aminopropanoylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The table below compares the target compound with key analogs identified in the evidence:

Compound Name (Reference) Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity/Notes
Target Compound C₁₅H₂₁N₃O₆ 339.35 Two alanine residues + 4-hydroxyphenylpropanoic acid Hypothetical peptide metabolism; potential tyrosine-like bioactivity
Leucyltyrosine () C₁₅H₂₂N₂O₄ 294.35 Leucine-tyrosine dipeptide; 4-methylpentanoyl side chain Model for peptide bond stability; may influence enzymatic cleavage pathways
3-[2-[[2-[[2-Acetamido-3-(4-Hydroxyphenyl)propanoyl]amino]-3-Methylbutanoyl]amino]propanoylamino]-4-oxobutanoic acid () C₂₀H₂₇N₅O₈ 489.46 Acetamido and methylbutanoyl modifications; ketone group Downregulates metabolites in human liver cells (FC = 0.51–0.48); hepatotoxicity concern
(2R)-2-(Dimethylamino)-3-(4-hydroxyphenyl)propanoic acid () C₁₁H₁₅NO₃ 209.24 Dimethylamino substitution on α-carbon Enhanced solubility in acidic conditions; potential CNS activity
2-(2-Furoylamino)-3-(4-hydroxyphenyl)propanoic acid () C₁₄H₁₃NO₅ 275.26 Furoyl group on amino terminus Increased hydrophobicity; may improve membrane permeability
Dihydroavenanthramide D () C₁₆H₁₅NO₄ 285.29 Benzoic acid linked to 4-hydroxyphenylpropanamide Anti-inflammatory and antioxidant properties; used in dermatology

Key Observations

Peptide Chain Length and Modifications :

  • The target compound’s tripeptide structure distinguishes it from dipeptides like Leucyltyrosine (). Longer chains may reduce cell permeability but enhance target specificity .
  • Modifications such as acetamido () or furoyl groups () alter hydrophobicity and metabolic stability.

Biological Activity :

  • The compound in showed significant downregulation of liver cell metabolites, highlighting the importance of acyl group modifications in toxicity profiles .

Biologische Aktivität

2-[2-(2-Aminopropanoylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid, also known by its CAS number 152847-08-0, is a complex organic compound featuring multiple amino and hydroxyl functionalities. This compound is part of a class of amino acid derivatives that exhibit significant biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. This article explores the biological activity of this compound, supported by relevant research findings and case studies.

  • Molecular Formula : C₁₈H₂₆N₄O₆
  • Molecular Weight : 394.4 g/mol
  • Structure : The compound has a central propanoic acid backbone with various amino groups and a hydroxyphenyl moiety, which contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens, including multidrug-resistant strains. For example, derivatives with the 4-hydroxyphenyl moiety have shown effectiveness against ESKAPE group pathogens, which are notorious for their resistance to antibiotics .
  • Anti-inflammatory Effects : The compound's structure allows it to modulate inflammatory responses. It has been noted in studies that compounds with similar structures can inhibit pro-inflammatory cytokines and pathways such as NF-kB, thereby reducing inflammation in various models .
  • Cholesterol Regulation : Studies have demonstrated that related compounds can influence lipid metabolism by promoting cholesterol efflux from macrophages, which is crucial in preventing foam cell formation and subsequent atherosclerosis .

Antimicrobial Activity

A study conducted on amino acid derivatives containing the 4-hydroxyphenyl moiety revealed that these compounds exhibited significant antimicrobial activity against resistant pathogens like Candida auris and Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing efficacy against drug-resistant strains .

Anti-inflammatory Mechanism

In vitro studies showed that similar compounds could significantly lower levels of inflammatory markers in macrophages exposed to oxidized LDL. This suggests a protective role against cardiovascular diseases through the modulation of lipid metabolism and inflammatory pathways .

Cholesterol Efflux Promotion

Research focused on the effects of 3-(4-hydroxyphenyl)propionic acid (a metabolite related to our compound) indicated that it promotes cholesterol efflux by upregulating mRNA expressions of ABCA1 and SR-B1 in macrophages. This mechanism is vital for preventing foam cell formation, thus highlighting its potential in cardiovascular health .

Data Table: Biological Activities Overview

Activity TypeDescriptionReference
AntimicrobialEffective against multidrug-resistant pathogens
Anti-inflammatoryModulates inflammatory cytokines; inhibits NF-kB pathway
Cholesterol RegulationPromotes cholesterol efflux; reduces foam cell formation

Q & A

Q. What are the optimal synthetic routes for preparing 2-[2-(2-Aminopropanoylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid?

The compound’s synthesis involves multi-step peptide coupling due to its oligoamide backbone. Key steps include:

  • Sequential coupling of 2-aminopropanamide units using carbodiimide-based reagents (e.g., EDC/HOBt) to form the peptide bonds.
  • Introduction of the 4-hydroxyphenyl group via protected tyrosine derivatives to avoid oxidation of the phenolic -OH group.
  • Final deprotection under mild acidic conditions (e.g., TFA) to preserve the hydroxyphenyl moiety.
    Purification typically employs reverse-phase HPLC or preparative TLC to isolate the product from byproducts like truncated peptides .

Q. Which analytical techniques are most effective for characterizing the compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm backbone connectivity and stereochemistry, with aromatic protons (6.5–7.2 ppm) and amide protons (7.8–8.5 ppm) as key signals.
  • Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]+ = 464.5 g/mol).
  • X-ray Crystallography: Resolves absolute configuration, particularly for the hydroxyphenyl and amide groups, though crystallization challenges may require co-crystallization with stabilizing agents .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data for this compound across studies?

Contradictions in bioactivity (e.g., enzyme inhibition vs. no observed effect) may arise from:

  • Impurity Profiles: Trace byproducts (e.g., deaminated variants) can skew results. Use orthogonal purity assays (HPLC-MS, capillary electrophoresis) to confirm sample integrity .
  • Assay Conditions: Variations in buffer pH or reducing agents (e.g., DTT) may alter the compound’s redox-sensitive hydroxyphenyl group. Standardize protocols using reference compounds like 3-hydroxy-4-methoxyphenyl derivatives for cross-validation .

Q. What computational methods are suitable for modeling the compound’s interaction with biological targets?

  • Molecular Dynamics (MD): Simulate binding to enzymes (e.g., tyrosine kinases) using force fields like CHARMM36 to assess conformational stability of the oligoamide backbone.
  • Density Functional Theory (DFT): Calculate electronic properties of the hydroxyphenyl group to predict redox behavior or hydrogen-bonding interactions.
  • Docking Studies: Use AutoDock Vina to screen against protein databases, focusing on pockets accommodating aromatic and amide motifs .

Q. How does the compound’s stability vary under different experimental storage conditions?

Stability studies reveal:

  • pH Sensitivity: Degrades rapidly at pH > 8 due to deprotonation of the hydroxyphenyl group. Store in neutral buffers (pH 6–7) with 0.1% ascorbic acid to prevent oxidation .
  • Thermal Stability: Stable at −20°C for >6 months but undergoes backbone cleavage at >40°C. Lyophilization in argon-filled vials extends shelf life .

Q. What strategies improve the compound’s solubility for in vitro assays without altering bioactivity?

  • Co-solvents: Use DMSO (≤5% v/v) for initial solubilization, followed by dilution into aqueous buffers containing cyclodextrins (e.g., HP-β-CD) to prevent aggregation.
  • Prodrug Design: Introduce transient acetyl groups to the hydroxyphenyl or amine moieties, which hydrolyze under physiological conditions .

Methodological Challenges and Solutions

Q. How can researchers mitigate interference from the hydroxyphenyl group in fluorescence-based assays?

The compound’s intrinsic fluorescence (λex = 280 nm, λem = 320 nm) overlaps with common fluorophores like FITC. Solutions include:

  • Quenching Agents: Add sodium iodide (1–10 mM) to selectively quench tyrosine-like fluorescence.
  • Alternative Detection Methods: Switch to LC-MS/MS or surface plasmon resonance (SPR) for label-free quantification .

Q. What in vivo models are appropriate for studying the compound’s pharmacokinetics?

  • Rodent Models: Administer via intravenous bolus (1–5 mg/kg) and collect plasma samples at intervals for LC-MS analysis. Monitor renal clearance due to the compound’s moderate logP (~1.5).
  • C. elegans or Zebrafish: Use for preliminary toxicity screening, focusing on developmental phenotypes linked to oligoamide accumulation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.